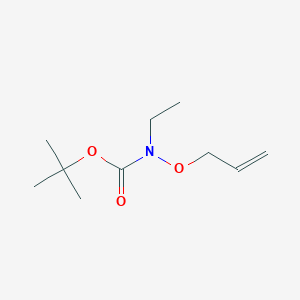
N-Boc-O-allyl-N-ethylhydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-O-allyl-N-ethylhydroxylamine is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an allyl group, and an ethyl group attached to a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for the N-Boc protection of amines involves the use of di-tert-butyl dicarbonate ((Boc)2O) under mild conditions, such as room temperature and in the presence of a base like DMAP (4-dimethylaminopyridine) or NaOH . The allyl and ethyl groups can be introduced through standard alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of N-Boc-O-allyl-N-ethylhydroxylamine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and solid acid catalysts could be employed to enhance efficiency and productivity .
Chemical Reactions Analysis
Types of Reactions
N-Boc-O-allyl-N-ethylhydroxylamine can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions or specific catalysts.
Substitution: The allyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxylamine moiety can participate in redox reactions.
Common Reagents and Conditions
Deprotection: Acidic conditions (e.g., HCl, TFA) or solid acid catalysts (e.g., H-BEA zeolite) at elevated temperatures.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-Boc-O-allyl-N-ethylhydroxylamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of amides and other nitrogen-containing compounds.
Medicinal Chemistry:
Material Science: Can be used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-Boc-O-allyl-N-ethylhydroxylamine primarily involves its ability to act as a protected hydroxylamine. The Boc group provides stability and prevents unwanted side reactions during synthetic processes. Upon deprotection, the free hydroxylamine can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Boc-O-allyl-N-methylhydroxylamine
- N-Boc-O-allyl-N-isopropylhydroxylamine
- N-Boc-O-allyl-N-benzylhydroxylamine
Uniqueness
N-Boc-O-allyl-N-ethylhydroxylamine is unique due to the specific combination of the Boc protecting group, allyl group, and ethyl group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis. Compared to similar compounds, the ethyl group offers distinct steric and electronic properties that can influence the outcome of chemical reactions.
Properties
IUPAC Name |
tert-butyl N-ethyl-N-prop-2-enoxycarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-6-8-13-11(7-2)9(12)14-10(3,4)5/h6H,1,7-8H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWJLAANOYSONK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)OC(C)(C)C)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














